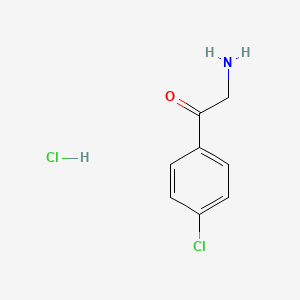

2-amino-1-(4-chlorophenyl)ethanone Hydrochloride

CAS No.: 5467-71-0

Cat. No.: VC2005604

Molecular Formula: C8H9Cl2NO

Molecular Weight: 206.07 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 5467-71-0 |

|---|---|

| Molecular Formula | C8H9Cl2NO |

| Molecular Weight | 206.07 g/mol |

| IUPAC Name | 2-amino-1-(4-chlorophenyl)ethanone;hydrochloride |

| Standard InChI | InChI=1S/C8H8ClNO.ClH/c9-7-3-1-6(2-4-7)8(11)5-10;/h1-4H,5,10H2;1H |

| Standard InChI Key | OVKMQHKVUWBLSV-UHFFFAOYSA-N |

| SMILES | C1=CC(=CC=C1C(=O)CN)Cl.Cl |

| Canonical SMILES | C1=CC(=CC=C1C(=O)CN)Cl.Cl |

Introduction

Chemical Structure and Properties

2-Amino-1-(4-chlorophenyl)ethanone hydrochloride belongs to the class of amino ketones, featuring an amino group attached to a ketone functional group with a 4-chlorophenyl substituent. The compound exists as the hydrochloride salt of the free base 2-amino-1-(4-chlorophenyl)ethanone.

Basic Information and Identifiers

The following table summarizes the key identifiers and physical properties of 2-amino-1-(4-chlorophenyl)ethanone hydrochloride:

| Property | Value |

|---|---|

| CAS Number | 5467-71-0 |

| Molecular Formula | C₈H₉Cl₂NO |

| Molecular Weight | 206.07 g/mol |

| IUPAC Name | 2-amino-1-(4-chlorophenyl)ethanone;hydrochloride |

| Synonyms | 2-amino-4'-chloroacetophenone hydrochloride |

| Standard InChI | InChI=1S/C8H8ClNO.ClH/c9-7-3-1-6(2-4-7)8(11)5-10;/h1-4H,5,10H2;1H |

| Standard InChIKey | OVKMQHKVUWBLSV-UHFFFAOYSA-N |

| SMILES | C1=CC(=CC=C1C(=O)CN)Cl.Cl |

Physical Properties

The compound has distinct physical characteristics that are important for its handling, storage, and application:

| Physical Property | Value |

|---|---|

| Physical State | Solid |

| Melting Point | 262°C |

| Boiling Point | 301.6°C at 760 mmHg |

| Flash Point | 136.2°C |

The high melting point of 262°C indicates strong intermolecular forces, typical of ionic compounds like hydrochloride salts . This property contributes to its stability under normal laboratory conditions.

Applications in Organic Synthesis

2-Amino-1-(4-chlorophenyl)ethanone hydrochloride serves as a versatile building block in organic synthesis due to its reactive functional groups.

Pharmaceutical Intermediates

This compound is commonly used as an intermediate in the synthesis of more complex molecules, particularly in pharmaceutical research. The presence of both an amino group and a ketone function makes it valuable for creating:

-

Heterocyclic compounds

-

Modified peptides

-

Novel drug candidates

Chemical Research Applications

Beyond pharmaceuticals, the compound finds applications in broader chemical research:

-

Structure-activity relationship studies

-

Development of synthetic methodologies

-

Preparation of specialty chemicals

Comparison with Similar Compounds

2-Amino-1-(4-chlorophenyl)ethanone hydrochloride has several structural analogs that differ in either the halogen substituent or the functional group.

Halogen Variations

Comparison with fluorine analog:

| Property | 2-Amino-1-(4-chlorophenyl)ethanone HCl | 2-Amino-1-(4-fluorophenyl)ethanone HCl |

|---|---|---|

| CAS Number | 5467-71-0 | 456-00-8 |

| Molecular Weight | 206.07 g/mol | 195.63 g/mol |

| Electronic Properties | Less electronegative chlorine | More electronegative fluorine |

| Lipophilicity | Higher | Lower |

| Biological Interactions | Different binding profile | Enhanced lipophilicity and binding affinity |

Functional Group Variations

Comparison with the reduced alcohol derivative:

| Property | 2-Amino-1-(4-chlorophenyl)ethanone HCl | 2-Amino-1-(4-chlorophenyl)ethanol HCl |

|---|---|---|

| CAS Number | 5467-71-0 | 41870-82-0 |

| Molecular Formula | C₈H₉Cl₂NO | C₈H₁₁Cl₂NO |

| Molecular Weight | 206.07 g/mol | 208.08 g/mol |

| Functional Group | Ketone | Alcohol |

| Reactivity | More reactive carbonyl | Less reactive hydroxyl |

| Synthesis Applications | Different reaction pathways | Used in different synthetic routes |

The subtle structural differences between these compounds result in distinct chemical behaviors and applications.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume